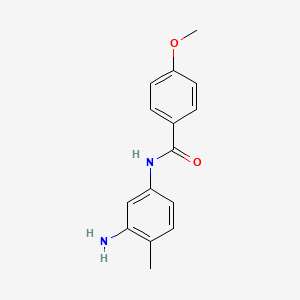

![molecular formula C11H15N B1368561 3-[(3-N,N-Dimethylamino)phenyl]-1-propene CAS No. 52276-05-8](/img/structure/B1368561.png)

3-[(3-N,N-Dimethylamino)phenyl]-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

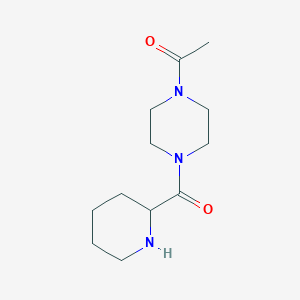

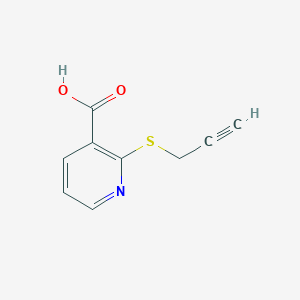

3-[(3-N,N-Dimethylamino)phenyl]-1-propene, also known as 3-N,N-Dimethylaminophenyl-1-propene, is an organic compound with a molecular weight of 186.27 g/mol and a molecular formula of C10H15N. It is a colorless liquid with a boiling point of 146-148°C and a melting point of -27°C. It can be synthesized from 3-chlorophenyl-1-propene and dimethylamine in the presence of a strong base such as sodium hydroxide.

科学的研究の応用

Rotational Barriers in Related Compounds

Research conducted by Balasubrahmanyam and Radhakrishna (1977) explored the rotational barriers in compounds closely related to 3-[(3-N,N-Dimethylamino)phenyl]-1-propene, specifically focusing on 1-dimethylamino-3-dimethyliminio-2-(para-substituted phenyl)propene perchlorates. They found that the barriers to internal rotation about the C–N bonds in these compounds were not sensitive to the conjugative effects due to changes in the para-substituent. This finding is crucial for understanding the structural and electronic properties of similar compounds (Balasubrahmanyam & Radhakrishna, 1977).

Synthesis and Chemical Reactions

Timokhina et al. (2001) used a compound with structural similarities to this compound in the synthesis of oxoimmoniosulfides, showcasing its potential application in creating new compounds through chemical reactions (Timokhina et al., 2001).

Dipole Moments in Related Compounds

The research by Vanbrabant-Govaerts and Huyskens (2010) studied the dipole moments of similar compounds, such as 3-dimethylamino-1-phenyl-2-propene-1-one. They observed significant electronic delocalization, which is critical for understanding the electronic properties of compounds like this compound (Vanbrabant-Govaerts & Huyskens, 2010).

Application in Novel Compounds Synthesis

O’Brien, Phillips, and Towers (2002) described the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, involving a compound structurally similar to this compound. This highlights the potential use of these compounds in synthesizing new chemical entities (O’Brien, Phillips, & Towers, 2002).

Metallochromism and Fluorescence Properties

Yoshida et al. (1991) investigated the reaction of 5,8-quinolinedione with 2-[3-(dimethylamino)phenyl]propene, leading to compounds with notable metallochromism and intense fluorescence. This study indicates the potential of this compound in developing compounds with unique optical properties (Yoshida et al., 1991).

作用機序

Target of Action

Similar compounds such as 3-(dimethylamino)phenol have been found to interact with various pharmacologically active medicinally important compounds .

Mode of Action

It is known that similar compounds, such as 3-dimethylaminoacrolein, can introduce unsaturated and reactive c3 groups into ch-acidic and nucleophilic compounds . The activated aldehyde group of 3-dimethylaminoacrolein reacts quantitatively with dialkyl sulfates such as dimethyl sulfate .

Biochemical Pathways

Similar compounds like 3-(dimethylamino)phenol exist in the environment as a transformation product of ureic herbicides and may also be considered as a derivative of phenoxyherbicides .

Pharmacokinetics

Similar compounds such as dimethylaniline are known to undergo n-demethylation and n-oxidation as metabolic pathways .

Result of Action

Similar compounds such as 3-(dimethylamino)-1-propylamine are known to exhibit biological activity against gram-positive and negative bacteria and fungi .

Action Environment

Similar compounds like 3-(dimethylamino)phenol exist in the environment as a transformation product of ureic herbicides .

特性

IUPAC Name |

N,N-dimethyl-3-prop-2-enylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-6-10-7-5-8-11(9-10)12(2)3/h4-5,7-9H,1,6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASIPJOHTVIPPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641210 |

Source

|

| Record name | N,N-Dimethyl-3-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52276-05-8 |

Source

|

| Record name | N,N-Dimethyl-3-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

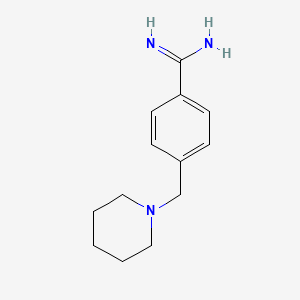

![3,9-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B1368480.png)

![4-[4-(2,2,2-Trifluoroethoxy)-phenyl]-butan-2-one](/img/structure/B1368495.png)